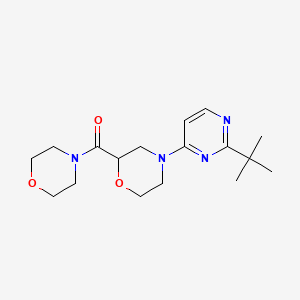![molecular formula C17H23N9 B12266207 N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)
N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidine ring, a triazolopyrimidine moiety, and a piperazine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the triazolopyrimidine moiety: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile or amidine compound.
Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions, where a piperazine derivative is reacted with a halogenated pyrimidine intermediate.
Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular mechanisms. It can serve as a probe to study receptor-ligand interactions and signal transduction processes.
Chemical Biology: The compound is employed in chemical biology to explore the structure-activity relationships of heterocyclic compounds and to design new molecules with improved biological activity.
Industrial Applications: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression. The exact mechanism of action depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
1,2,4-Trimethylbenzene: An aromatic hydrocarbon with a simpler structure, used in the production of chemicals and as a solvent.
1,3,5-Trimethylbenzene: Another isomer of trimethylbenzene, used in the manufacture of dyes and resins.
Piperazine derivatives: Compounds containing the piperazine ring, used in pharmaceuticals and as intermediates in chemical synthesis.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N9 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H23N9/c1-12-9-14(22-17(21-12)23(3)4)24-5-7-25(8-6-24)15-10-13(2)20-16-18-11-19-26(15)16/h9-11H,5-8H2,1-4H3 |
InChI Key |
WETCPUYOPGWQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12266127.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12266134.png)
![3-Fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B12266142.png)
![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B12266150.png)
![[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266153.png)
![9-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266158.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266169.png)
![1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12266176.png)
![[1-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12266190.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12266193.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12266211.png)
